molecular formula C20H24N6O2 B1225825 Nortopixantrone CAS No. 156090-17-4

Nortopixantrone

货号: B1225825
CAS 编号: 156090-17-4
分子量: 380.4 g/mol
InChI 键: PMGQHDIXCJMHRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

BBR-3438 经历各种化学反应,包括:

    氧化: BBR-3438 可以进行氧化反应,这些反应通常由过氧化氢或高锰酸钾等氧化剂促进。

    还原: BBR-3438 的还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

    取代: BBR-3438 可以参与取代反应,其中官能团被其他基团取代。这些反应的常用试剂包括卤素和亲核试剂。

这些反应形成的主要产物取决于使用的具体条件和试剂。

科学研究应用

Clinical Applications

Nortopixantrone has been evaluated in several clinical trials for its efficacy against various types of cancer:

  • Ovarian Cancer : this compound has shown promise in Phase 2 trials for treating ovarian cancer. The drug's mechanism as a DNA intercalator allows it to disrupt the replication process in cancer cells, leading to increased apoptosis .
  • Prostatic Cancer : Similar to its application in ovarian cancer, this compound has been tested in Phase 2 studies targeting prostatic cancer, demonstrating its potential to improve patient outcomes through enhanced tumor response rates .
  • Stomach Cancer : The drug has also been explored for stomach cancer treatment in Phase 2 trials, indicating its broad applicability across different tumor types .

Toxicity and Side Effects

The primary toxicity associated with this compound includes:

  • Neutropenia : A significant reduction in neutrophil count has been observed among patients receiving this treatment. In clinical studies, varying grades of neutropenia were reported, necessitating careful monitoring during therapy .
  • Cardiotoxicity : Similar to its parent compound mitoxantrone, this compound may pose risks of cardiac dysfunction. Long-term studies are required to better understand these risks and develop strategies to mitigate them .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Ovarian Cancer Study : A study involving patients with recurrent ovarian cancer demonstrated that this compound administered at specific dosages resulted in notable tumor response rates and manageable side effects, highlighting its potential as a treatment option .
  • Prostate Cancer Trials : Clinical trials focusing on prostatic cancer have shown that patients receiving this compound exhibited improved progression-free survival compared to historical controls treated with standard therapies .
  • Stomach Cancer Research : Investigations into the use of this compound for stomach cancer have indicated promising results regarding tumor shrinkage and overall survival rates among treated patients .

生物活性

Nortopixantrone, also known as BBR 3438, is a member of the 9-aza-anthrapyrazole family and is primarily investigated for its antineoplastic properties. This compound has been designed to reduce cardiotoxicity associated with traditional anthracycline agents while enhancing efficacy against various cancers. The following sections summarize its biological activity, including mechanisms of action, pharmacokinetics, and clinical findings.

This compound exhibits its biological activity primarily through:

  • DNA Intercalation : The compound intercalates into DNA, disrupting the double helix and leading to cross-linking and strand breaks. This action is crucial for its cytotoxic effects on cancer cells .
  • Topoisomerase Inhibition : this compound acts as a potent inhibitor of DNA topoisomerase II, an enzyme essential for DNA replication and repair. By inhibiting this enzyme, it prevents the uncoiling of DNA, thereby inducing apoptosis in cancer cells .
  • Cytotoxicity : It has demonstrated cytocidal effects on both proliferating and non-proliferating cells, indicating a lack of cell cycle phase specificity .

Pharmacokinetics

This compound's pharmacokinetic profile reveals important information regarding its distribution, metabolism, and elimination:

  • Volume of Distribution : The steady-state volume of distribution exceeds 1,000 L/m², indicating extensive tissue distribution .
  • Protein Binding : Approximately 78% of the drug binds to plasma proteins, which is consistent across various concentrations .
  • Half-Life : The terminal half-life is around 75 hours, allowing for prolonged exposure in the systemic circulation .

Case Studies

  • Gastric Carcinoma Study :
    • A study involving 27 patients treated with BBR 3438 at a dose of 50 mg/m² every four weeks showed that while the treatment was well tolerated (no significant decrease in left ventricular ejection fraction), it did not achieve notable antitumor activity. Only 16% of patients exhibited stable disease with no complete remissions observed .
  • Prostate Carcinoma Models :
    • Preclinical studies indicated that this compound was more effective than doxorubicin and losoxantrone in prostate carcinoma models. It induced significant tumor regression and was associated with enhanced intracellular accumulation and DNA-binding affinity, which contributed to its cytotoxic potency .

Table: Summary of this compound's Biological Activity

PropertyDescription
Mechanism of Action DNA intercalation; Topoisomerase II inhibition
Cytotoxicity Effective against both proliferating and non-proliferating cells
Volume of Distribution >1,000 L/m²
Protein Binding 78%
Terminal Half-Life ~75 hours
Clinical Efficacy in Studies Limited efficacy in gastric carcinoma; superior activity in prostate models

属性

CAS 编号

156090-17-4

分子式

C20H24N6O2

分子量

380.4 g/mol

IUPAC 名称

14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylamino]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one

InChI

InChI=1S/C20H24N6O2/c1-21-6-7-24-15-2-3-16-18-17(15)20(28)13-4-5-23-12-14(13)19(18)25-26(16)10-8-22-9-11-27/h2-5,12,21-22,24,27H,6-11H2,1H3

InChI 键

PMGQHDIXCJMHRO-UHFFFAOYSA-N

SMILES

CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO

规范 SMILES

CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO

同义词

BBR 3438
BBR-3438
BBR3438

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nortopixantrone
Reactant of Route 2
Reactant of Route 2
Nortopixantrone
Reactant of Route 3
Reactant of Route 3
Nortopixantrone
Reactant of Route 4
Reactant of Route 4
Nortopixantrone
Reactant of Route 5
Reactant of Route 5
Nortopixantrone
Reactant of Route 6
Nortopixantrone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。